[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-(diethylcarbamoyl)sulfamate
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Overview
Description
The compound [(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-(diethylcarbamoyl)sulfamate is a complex organic molecule with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-(diethylcarbamoyl)sulfamate typically involves multiple steps, starting from simpler organic precursors. The key steps include the formation of the tricyclic core, introduction of the sulfamate group, and final purification. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized synthetic routes to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-(diethylcarbamoyl)sulfamate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the sulfamate group or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for controlling the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-(diethylcarbamoyl)sulfamate: has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of [(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-(diethylcarbamoyl)sulfamate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. Detailed studies on its binding affinity and specificity are essential for understanding its effects.
Comparison with Similar Compounds
Similar Compounds
- [(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-(methylcarbamoyl)sulfamate
- [(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-(ethylcarbamoyl)sulfamate
Uniqueness
The uniqueness of [(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-(diethylcarbamoyl)sulfamate lies in its specific tricyclic structure and the presence of the sulfamate group. These features confer distinct chemical and biological properties, making it valuable for various applications and differentiating it from similar compounds.
Properties
Molecular Formula |
C17H30N2O9S |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-(diethylcarbamoyl)sulfamate |
InChI |
InChI=1S/C17H30N2O9S/c1-7-19(8-2)14(20)18-29(21,22)24-10-17-13(27-16(5,6)28-17)12-11(9-23-17)25-15(3,4)26-12/h11-13H,7-10H2,1-6H3,(H,18,20)/t11-,12-,13+,17+/m1/s1 |
InChI Key |
ACYUMNAWFQMILA-FJZAXULXSA-N |
Isomeric SMILES |
CCN(CC)C(=O)NS(=O)(=O)OC[C@]12[C@H]([C@H]3[C@@H](CO1)OC(O3)(C)C)OC(O2)(C)C |
Canonical SMILES |
CCN(CC)C(=O)NS(=O)(=O)OCC12C(C3C(CO1)OC(O3)(C)C)OC(O2)(C)C |
Origin of Product |
United States |
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